molecular formula C16H19N7O3 B1593258 AKT Kinase Inhibitor CAS No. 842148-40-7

AKT Kinase Inhibitor

Cat. No.: B1593258
CAS No.: 842148-40-7
M. Wt: 357.37 g/mol
InChI Key: LWLOLQIXHMFYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKT kinase inhibitors are a class of compounds that target the serine/threonine kinase AKT, also known as protein kinase B. AKT plays a pivotal role in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of AKT activity is associated with the development and progression of several cancers, making AKT kinase inhibitors valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKT kinase inhibitors involves various chemical routes, often tailored to the specific inhibitor being developed. For instance, the synthesis of aminothiadiazole inhibitors of AKT involves structure-based optimization and docking studies to predict active bound-conformations . The synthetic route typically includes the preparation of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines, followed by optimization to achieve AKT pathway inhibition in cancer cells .

Industrial Production Methods

Industrial production of AKT kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

AKT kinase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of AKT kinase inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions are typically the desired AKT kinase inhibitors with specific functional groups that enhance their binding affinity and selectivity towards AKT .

Mechanism of Action

AKT kinase inhibitors exert their effects by targeting the serine/threonine kinase AKT, which is a critical effector of the PI3K signaling pathway. The inhibitors bind to the active site of AKT, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets and pathways involved include receptor tyrosine kinases, PI3K, and mTOR .

Comparison with Similar Compounds

AKT kinase inhibitors can be compared with other similar compounds, such as:

Similar Compounds

AKT kinase inhibitors are unique in their ability to selectively target the AKT pathway, making them valuable tools in cancer research and therapy .

Properties

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOLQIXHMFYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648505
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842148-40-7
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKT Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
AKT Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
AKT Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
AKT Kinase Inhibitor
Reactant of Route 5
AKT Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
AKT Kinase Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.